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Toxicological Profile of (3Z)-3-Undecenal: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(3Z)-3-Undecenal is an unsaturated aldehyde for which a comprehensive toxicological profile is not readily available in public literature. This technical guide provides a detailed toxicological assessment based on a read-across approach from structurally similar compounds, primarily other C11 unsaturated aldehydes such as 10-undecenal and (E)-2-undecenal. The primary mechanism of toxicity for α,β -unsaturated aldehydes is Michael addition, leading to covalent adduction with biological macromolecules and activation of cellular stress response pathways, such as the Nrf2 signaling cascade. This document summarizes available data on acute toxicity, skin irritation and sensitization, and genotoxicity, and outlines the standard experimental protocols for these endpoints.

Introduction

(3Z)-3-Undecenal belongs to the class of unsaturated aldehydes, which are known for their potential to cause various toxicological effects. Due to the limited availability of direct toxicological data for (3Z)-3-Undecenal, a read-across approach is employed to infer its potential hazards. This approach utilizes data from structurally related molecules, including other isomers of undecenal, to predict the toxicological profile of the target compound. The primary focus of this guide is to present a consolidated overview of the potential toxicity of (3Z)-3-Undecenal, with a detailed description of the experimental methodologies used to assess these endpoints.



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Toxicological Data (Read-Across Approach)

The toxicological data presented below is primarily based on studies conducted on structural analogs of (3Z)-3-Undecenal.

Table 1: Acute Toxicity Data for Undecenal Analogs

Compound	Test Species	Route	LD50	Reference
10-Undecenal	Rat	Oral	> 5000 mg/kg	[1][2][3]
10-Undecenal	Rabbit	Dermal	> 5000 mg/kg	[1][2][3]
(E)-2-Undecenal	-	Oral	No data available	[4]
(E)-2-Undecenal	-	Dermal	No data available	[4]

Table 2: Skin Irritation and Sensitization Data for

Undecenal Analogs

Compound	Test Species	Endpoint	Result	Reference
10-Undecenal	-	Skin Irritation	Irritating to skin	[2][3]
10-Undecenal	-	Skin Sensitization	May cause an allergic skin reaction	[2][3][5][6]
(E)-2-Undecenal	-	Skin Irritation	Irritating to skin	[7][8]
(E)-2-Undecenal	-	Skin Sensitization	May cause an allergic skin reaction	[9]

Table 3: Genotoxicity Data for Undecenal Analogs (Ames Test)



Compound	Test System	Metabolic Activation	Result	Reference
10-Undecenal	S. typhimurium & E. coli	With and without S9	No data available	-
(E)-2-Undecenal	S. typhimurium & E. coli	With and without S9	No data available	-

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which would be applicable for testing (3Z)-3-Undecenal.

Acute Oral Toxicity - OECD Guideline 401

The acute oral toxicity test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[10]

Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[10] Observations of effects and mortality are made. Animals that die during the test are necropsied, and at the conclusion of the test, surviving animals are sacrificed and necropsied.[10]

Procedure:

- Animal Selection: Healthy young adult rats are the preferred species.[10]
- Housing and Feeding: The temperature of the experimental animal room should be 22°C (± 3°C) and the relative humidity between 30-70%. Animals may be group-caged by sex, and conventional laboratory diets are used.[10]
- Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle, with aqueous solutions being preferred.[10]
- Administration of Doses: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing.[10]



- Observation Period: Animals are observed for 14 days.[11]
- Clinical Observations: Observations include changes in skin and fur, eyes and mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior.[10]
- Pathology: All animals are subjected to gross necropsy.[10]

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This test assesses the potential of a substance to cause irritation or corrosion when applied to the skin.[12][13][14]

Principle: The substance is applied in a single dose to the skin of an experimental animal, with untreated skin areas serving as a control.[15] The degree of irritation/corrosion is evaluated at specific intervals.[15]

Procedure:

- Animal Selection: The albino rabbit is the preferred species.[12]
- Preparation of the Skin: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animal.[16]
- Application of the Test Substance: The test substance (0.5 mL of liquid or 0.5 g of solid) is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.[12]
- Exposure Duration: The exposure period is 4 hours.[12]
- Observation Period: Skin reactions are observed at 1, 24, 48, and 72 hours after patch removal.[13]
- Clinical Observations and Grading of Skin Reactions: Dermal reactions are graded for erythema and edema.[15]

Skin Sensitization - Local Lymph Node Assay (LLNA) - OECD Guideline 429



The LLNA is the preferred method for in vivo skin sensitization testing.[17]

Principle: The test is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is proportional to the dose and potency of the allergen.[17]

Procedure:

- Animal Selection: The CBA/Ca or CBA/J strain of mouse is the recommended species.[17]
- Application of Test Substance: The test substance is applied to the dorsum of each ear for three consecutive days.
- Measurement of Lymphocyte Proliferation: Five days after the first application, a solution of 3H-methyl thymidine is injected intravenously. The animals are sacrificed 5 hours later, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared and the incorporation of 3H-methyl thymidine is measured by β-scintillation counting.
- Data Analysis: The stimulation index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater.[17] The EC3 value, which is the estimated concentration of a chemical required to produce an SI of 3, is determined for potency assessment.[18][19]

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

This in vitro test is used to assess the mutagenic potential of a substance.[20][21][22][23][24]

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that carry mutations in genes involved in the synthesis of an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[20][21] The bacteria are exposed to the test substance, and the number of revertant colonies (bacteria that have undergone a reverse mutation and can now synthesize the essential amino acid) is counted.[20][21]

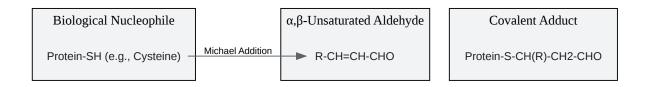
Procedure:



- Bacterial Strains: At least five strains are used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA.[20]
- Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[23][24]
- Test Methods: Two methods are commonly used: the plate incorporation method and the pre-incubation method.[21][22]
- Dose Levels: At least five different concentrations of the test substance are used.[21]
- Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.[23]

Mechanisms of Toxicity and Signaling Pathways Michael Addition

The primary mechanism of toxicity for α,β -unsaturated aldehydes is the Michael addition reaction.[19] This involves the nucleophilic addition of biological molecules, such as the thiol groups of cysteine residues in proteins, to the β -carbon of the unsaturated aldehyde.[25] This covalent modification can lead to protein dysfunction and cellular stress.



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Caption: Michael addition of a protein nucleophile to an α,β -unsaturated aldehyde.

Nrf2 Signaling Pathway

The formation of protein adducts by unsaturated aldehydes can trigger cellular stress responses, including the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)



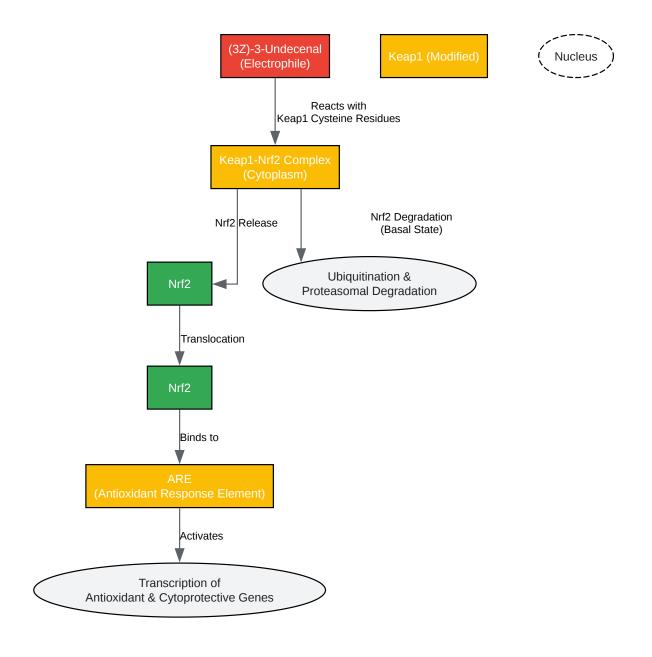
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signaling pathway.[25][26][27][28][29] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent degradation by the proteasome. Electrophiles, such as unsaturated aldehydes, can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation.[25][27][28] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[25][26][29]





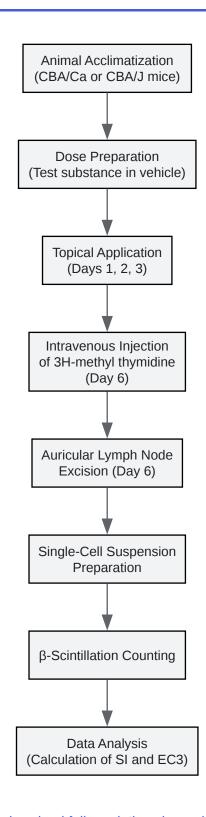
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Caption: Activation of the Nrf2 signaling pathway by an unsaturated aldehyde.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the Local Lymph Node Assay (LLNA).





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Caption: General experimental workflow for the Local Lymph Node Assay (LLNA).

Conclusion



Due to the absence of direct toxicological data, the profile of (3Z)-3-Undecenal has been constructed using a read-across approach from its structural analogs. The available information suggests that (3Z)-3-Undecenal is likely to be a skin irritant and a potential skin sensitizer. Its acute toxicity is expected to be low. The primary mechanism of action is anticipated to be Michael addition, leading to the activation of cellular defense mechanisms such as the Nrf2 pathway. Further in vitro and in vivo testing following standardized OECD guidelines is necessary to definitively characterize the toxicological profile of (3Z)-3-Undecenal.

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References

- 1. fishersci.com [fishersci.com]
- 2. 10-undecenal (aldehyde C-11 undecylenic), 112-45-8 [thegoodscentscompany.com]
- 3. 10-undecenal (aldehyde C-11 undecylenic), 112-45-8 [perflavory.com]
- 4. (E)-2-Undecenal SDS, 53448-07-0 Safety Data Sheets ECHEMI [echemi.com]
- 5. 10-Undecenal | The Fragrance Conservatory [fragranceconservatory.com]
- 6. 10-Undecenal | C11H20O | CID 8187 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (E)-2-undecenal, 53448-07-0 [thegoodscentscompany.com]
- 8. 2-undecenal, 2463-77-6 [thegoodscentscompany.com]
- 9. (E)-2-Undecenal | C11H20O | CID 5283356 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. dtsc.ca.gov [dtsc.ca.gov]
- 12. oecd.org [oecd.org]
- 13. Acute Dermal Irritation OECD 404 Toxicology IND Services [toxicology-ind.com]
- 14. nucro-technics.com [nucro-technics.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. OECD N°404 : Laboratory skin irritant/corrosive test Analytice [analytice.com]



- 17. oecd.org [oecd.org]
- 18. ftp.cdc.gov [ftp.cdc.gov]
- 19. ecetoc.org [ecetoc.org]
- 20. nib.si [nib.si]
- 21. oecd.org [oecd.org]
- 22. Reverse mutation test on bacteria according to OECD 471 Analytice [analytice.com]
- 23. nucro-technics.com [nucro-technics.com]
- 24. Bacterial Reverse Mutation Test (Ames Test) Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Signaling pathways involved in phase II gene induction by α , β -unsaturated aldehydes PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety | Encyclopedia MDPI [encyclopedia.pub]
- 29. Frontiers | Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products [frontiersin.org]
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